"synthesis and characterization of 1,1-Difluoroethene"
"synthesis and characterization of 1,1-Difluoroethene"
An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Difluoroethene
Introduction
1,1-Difluoroethene, commonly known as vinylidene fluoride (VDF), is a colorless, flammable gas with the chemical formula C₂H₂F₂.[1][2][3] It is a crucial hydrofluoroolefin monomer primarily utilized in the production of high-performance fluoropolymers, most notably polyvinylidene fluoride (PVDF).[4][3][5][6] PVDF and other copolymers derived from VDF are valued for their exceptional chemical resistance, thermal stability, and unique piezoelectric properties, leading to widespread applications in industries such as electronics, automotive, aerospace, and medical devices.[4][7] At room temperature, VDF is a gas with a faint, ethereal odor.[2] It is slightly soluble in water but shows good solubility in organic solvents like alcohol and ether.[2][8]
Synthesis of 1,1-Difluoroethene
The industrial production of 1,1-Difluoroethene is primarily achieved through the elimination reaction of halogenated ethane precursors. The most prominent methods involve dehydrochlorination and a two-step photochlorination-pyrolysis process.
Dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b)
This is the principal industrial route for VDF production.[6][7] The process involves the high-temperature pyrolysis of 1-chloro-1,1-difluoroethane (HCFC-142b), leading to the elimination of hydrogen chloride (HCl).
Reaction: CH₃CClF₂ → CH₂=CF₂ + HCl
This reaction is highly endothermic and typically requires temperatures above 650°C in the absence of a catalyst.[7] The use of catalysts, such as activated carbon or metal fluorides, can significantly lower the required reaction temperature to below 350°C, which helps to reduce energy consumption and minimize coke formation.[7]
Experimental Protocol: Catalytic Dehydrochlorination
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Reactor Setup: A fixed-bed flow reactor, typically made of nickel or other corrosion-resistant alloys, is used. The reactor is packed with the chosen catalyst (e.g., N-doped activated carbon).
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Reaction Conditions:
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The reactor is heated to the target temperature, typically in the range of 300-350°C for catalytic processes.[7]
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Gaseous 1-chloro-1,1-difluoroethane (HCFC-142b) is fed into the reactor.
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Product Collection: The gaseous product stream exiting the reactor, containing 1,1-difluoroethene, unreacted HCFC-142b, and the HCl byproduct, is passed through a series of purification steps.
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Purification:
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The stream is first cooled to condense the components.
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HCl is removed by scrubbing with water or an alkaline solution.
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The remaining organic stream is subjected to cryogenic distillation to separate the VDF product from unreacted starting material and any other byproducts. High-purity VDF (≥99.999%) is typically extracted from the kettle of the final distillation tower.[9]
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Photochlorination of 1,1-Difluoroethane (HFC-152a) followed by Pyrolysis
An alternative route involves a two-step process starting from 1,1-difluoroethane (HFC-152a).
Step 1: Photochlorination 1,1-difluoroethane is reacted with chlorine under UV light to produce 1-chloro-1,1-difluoroethane (HCFC-142b).[10]
Reaction: CH₃CHF₂ + Cl₂ --(UV light)--> CH₃CClF₂ + HCl
Step 2: Pyrolysis The reaction mixture from the first step, containing HCFC-142b, is directly fed into a pyrolysis reactor without intermediate purification.[10] The subsequent dehydrochlorination is carried out at high temperatures.
Reaction: CH₃CClF₂ --(heat)--> CH₂=CF₂ + HCl
Experimental Protocol:
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Photochlorination:
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Gaseous 1,1-difluoroethane and chlorine are introduced into a photoreactor at a temperature between 20°C and 70°C.[10] A molar ratio of 1,1-difluoroethane to chlorine of approximately 1:1.0-1.2 is often used.[10]
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The reactor is irradiated with a suitable UV light source to initiate the chlorination.
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Pyrolysis:
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Product Purification: The output stream is purified using similar scrubbing and distillation techniques as described in the dehydrochlorination of HCFC-142b to isolate high-purity VDF.
Table 1: Summary of Synthesis Parameters
| Parameter | Dehydrochlorination of HCFC-142b | Photochlorination-Pyrolysis of HFC-152a |
| Starting Material | 1-Chloro-1,1-difluoroethane (HCFC-142b) | 1,1-Difluoroethane (HFC-152a) |
| Key Reagents | None (thermal) or Catalyst | Chlorine (Cl₂), UV light |
| Step 1 Temperature | N/A | 20 - 70°C[10] |
| Step 2 (Pyrolysis) Temp. | >650°C (non-catalytic), <350°C (catalytic)[7] | 550 - 750°C[10] |
| Key Byproduct | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) |
| Advantages | Direct, single-step (if starting with HCFC-142b) | Utilizes a different feedstock |
| Disadvantages | High energy consumption (non-catalytic) | Two-step process |
Characterization of 1,1-Difluoroethene
The identity and purity of synthesized 1,1-Difluoroethene are confirmed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography (GC)
Gas chromatography is the primary method for determining the purity of the final VDF product. A sample of the gas is injected into the GC, and its components are separated based on their boiling points and interactions with the stationary phase. The resulting chromatogram shows peaks corresponding to VDF and any impurities, allowing for precise quantification of purity.
Spectroscopic Methods
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of VDF provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. The gas-phase spectrum shows characteristic absorption bands for the C=C double bond, C-F bonds, and C-H bonds. For instance, in fluorinated polymers derived from VDF, characteristic peaks for different crystalline phases can be identified, such as bands around 763 cm⁻¹ for the α phase and 1275 cm⁻¹ for the β phase.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation.
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¹H NMR: The proton NMR spectrum of VDF is part of an AA'XX' system. In the gas phase, it consists of sharp peaks that can be analyzed to understand the spin-spin coupling with the fluorine atoms.[11]
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¹⁹F NMR: The fluorine NMR spectrum provides information about the chemical environment of the fluorine atoms. The coupling between the fluorine and hydrogen atoms (JHF) and between the two non-equivalent fluorine atoms (JFF) can be determined. It has been shown that the JHH and JFF coupling constants have opposite signs in VDF.[11]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of VDF and to identify its fragmentation pattern. The electron ionization mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of C₂H₂F₂ (approx. 64.03 g/mol ).[1][12]
Table 2: Summary of Characterization Data
| Technique | Parameter | Observed Value/Characteristic |
| Molecular Weight | g/mol | 64.035[3][12] |
| Boiling Point | °C | -83 to -84[1][3] |
| Melting Point | °C | -144[3][8] |
| FTIR Spectroscopy | Key Vibrational Bands | Characteristic peaks for C=C, C-F, and C-H bonds.[1] |
| ¹H and ¹⁹F NMR | Spin System | AA'XX' system; JHH and JFF have opposite signs.[11] |
| Mass Spectrometry | Molecular Ion Peak (m/z) | ~64[12] |
| Bond Lengths | C=C | 1.340 ± 0.006 Å[1] |
| C-F | 1.315 ± 0.003 Å[1] | |
| C-H | 1.091 ± 0.009 Å[1] |
Visualized Workflows and Pathways
Caption: Overall workflow for the synthesis and characterization of 1,1-Difluoroethene.
Caption: Dehydrochlorination pathway for 1,1-Difluoroethene synthesis.
Safety Precautions
1,1-Difluoroethene is a highly flammable gas and is classified as a hazardous substance. It can form explosive mixtures with air, with explosive limits between 5.5% and 21.3%.[3]
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Handling: All handling should be conducted in a well-ventilated area, preferably under a chemical hood.[13] Closed systems and explosion-proof electrical equipment are mandatory.[14] Sources of ignition such as open flames, sparks, and smoking must be strictly prohibited.[14][15] Use non-sparking tools when handling containers.[14]
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Storage: VDF is shipped and stored as a liquefied compressed gas.[2] Cylinders should be stored in a cool, dry, well-ventilated area away from heat and direct sunlight.[13][15] Store separately from incompatible materials like oxidizers.[16]
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Personal Protective Equipment (PPE): Wear suitable protective clothing, cold-insulating gloves, and safety goggles or a face shield.[13][14] In case of potential exposure to high concentrations, a self-contained breathing apparatus is necessary.[15]
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Spills and Leaks: In case of a leak, evacuate the area immediately.[15] Eliminate all ignition sources.[15] If a leaking gas fire occurs, do not extinguish it unless the leak can be stopped safely.[16][15] Contact with the liquid can cause frostbite; flush affected areas with lukewarm water.[17]
References
- 1. Buy 1,1-Difluoroethene;1,1,2-trifluoroethene | 28960-88-5 [smolecule.com]
- 2. Vinylidene fluoride | CH2=CF2 | CID 6369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Difluoroethylene - Wikipedia [en.wikipedia.org]
- 4. 2 Vinylidene Fluoride Manufacturers in 2025 | Metoree [us.metoree.com]
- 5. ampchem.com [ampchem.com]
- 6. primaryinfo.com [primaryinfo.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Preparation of 1,1-Difluoroethylene_Chemicalbook [chemicalbook.com]
- 9. CN101704709A - Production method of high-purity vinylidene fluoride monomers - Google Patents [patents.google.com]
- 10. US4148831A - Method of preparing 1,1-difluoroethylene - Google Patents [patents.google.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Ethene, 1,1-difluoro- [webbook.nist.gov]
- 13. halopolymer-usa.com [halopolymer-usa.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. lookchem.com [lookchem.com]
- 16. 1,1-DIFLUOROETHYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. airgas.com [airgas.com]
